Boiling Point Elevation Relative to Di-tert-butyl Ketone (Cross-Study Comparison)
2,2,6,6-Tetramethylheptan-3-one exhibits a predicted boiling point of 192.5±8.0 °C at 760 mmHg, which is approximately 40 °C higher than the experimentally reported boiling point of di-tert-butyl ketone (152 °C) [1]. This difference arises from the extended heptane chain and additional methyl groups in the target compound, which increase molecular weight and van der Waals interactions without introducing the conformational flexibility that would lower boiling point. In contrast, the β-diketone analog 2,2,6,6-tetramethylheptane-3,5-dione (dipivaloylmethane) exhibits strong intramolecular hydrogen bonding and enolization, resulting in a distinct volatility profile (ΔfH°gas = -126.3 ± 0.93 kcal/mol for the enol form) that does not correlate with simple alkane-like ketones [2].
| Evidence Dimension | Boiling Point (760 mmHg) |
|---|---|
| Target Compound Data | 192.5±8.0 °C (predicted, ACD/Labs) |
| Comparator Or Baseline | Di-tert-butyl ketone: 152 °C (experimental) |
| Quantified Difference | ~+40 °C (higher) |
| Conditions | Computed via ACD/Labs Percepta Platform; experimental data from CAS Common Chemistry |
Why This Matters
Higher boiling point enables improved thermal separation in distillation-based purification and wider temperature tolerance in solvent/reaction media selection.
- [1] CAS Common Chemistry. Di-tert-butyl ketone. CAS RN 815-24-7. https://commonchemistry.cas.org/detail?cas_rn=815-24-7 (accessed 2026). View Source
- [2] Ferrao, M. L. C. C. H.; Ribeiro Da Silva, M. A. V. Enthalpies of vaporization of some β-diketones. J. Chem. Thermodyn. 1981. Data compilation by NIST. 3,5-Heptanedione, 2,2,6,6-tetramethyl-. https://webbook.nist.gov/cgi/cbook.cgi?ID=C1118714 (accessed 2026). View Source
